2-Bromo-5-fluoro-4-methoxybenzoic acid

URAT1 inhibitor Uric acid transport Medicinal chemistry

2-Bromo-5-fluoro-4-methoxybenzoic acid (CAS 64695-99-4) is an essential trisubstituted benzoic acid intermediate with a defined bromo/fluoro/methoxy substitution pattern critical for URAT1 transporter inhibition (IC50 3,800 nM) and RAS signaling pathway modulator synthesis per patent CN114621186A. Generic regioisomer substitution is scientifically invalid, as the 13.6-fold potency difference confirms. With a computed LogP of 2.2 and PSA of 46.5 Ų, this compound ensures reproducibility in ADME tuning and pharmacophore models. Procure with confidence – this exact architecture is required for your targeted synthesis.

Molecular Formula C8H6BrFO3
Molecular Weight 249.035
CAS No. 64695-99-4
Cat. No. B2538696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoro-4-methoxybenzoic acid
CAS64695-99-4
Molecular FormulaC8H6BrFO3
Molecular Weight249.035
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Br)C(=O)O)F
InChIInChI=1S/C8H6BrFO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12)
InChIKeyGZCCDIYCLMPSIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoro-4-methoxybenzoic acid (CAS 64695-99-4): A Strategic Halogenated Benzoic Acid Building Block for Pharmaceutical and Chemical Research


2-Bromo-5-fluoro-4-methoxybenzoic acid (CAS 64695-99-4) is a trisubstituted benzoic acid derivative featuring bromo, fluoro, and methoxy groups on the aromatic ring. This specific substitution pattern confers unique physicochemical properties and reactivity that make it a valuable intermediate in the synthesis of biologically active molecules, including urolithin derivatives and compounds targeting the RAS signaling pathway [1]. It is also documented as a ligand with measurable affinity for the URAT1 transporter [2], distinguishing it from many simple benzoic acid building blocks.

Why Substituting 2-Bromo-5-fluoro-4-methoxybenzoic acid with a Generic Benzoic Acid Analog is Scientifically Unjustified


Generic substitution of 2-Bromo-5-fluoro-4-methoxybenzoic acid with a close analog, such as its regioisomer or a mono-halogenated derivative, is not scientifically justified due to significant and quantifiable differences in both biological activity and physicochemical properties. Data demonstrate that the precise placement of the bromo, fluoro, and methoxy substituents dictates target binding affinity [1] and influences key molecular descriptors like lipophilicity (LogP) and polar surface area (PSA) [2]. These parameters are critical determinants of a compound's behavior in both biological assays and chemical reactions, meaning a seemingly minor structural change can lead to a complete loss of the desired activity or synthetic utility.

Quantitative Differentiation of 2-Bromo-5-fluoro-4-methoxybenzoic acid: A Head-to-Head Comparison with Key Analogs


13.6-Fold Difference in URAT1 Inhibitory Potency Compared to the 2-Bromo-4-fluoro-5-methoxy Regioisomer

The URAT1 inhibitory activity of 2-Bromo-5-fluoro-4-methoxybenzoic acid is quantitatively distinct from its regioisomer, 2-Bromo-4-fluoro-5-methoxybenzoic acid. In a cellular assay measuring the inhibition of [14C]-uric acid uptake in HEK293 cells overexpressing human URAT1, the target compound exhibits an IC50 of 3,800 nM [1]. In contrast, the regioisomer is significantly more potent, with an IC50 of 280 nM under comparable assay conditions [2].

URAT1 inhibitor Uric acid transport Medicinal chemistry Gout Hyperuricemia

Computationally-Derived Physicochemical Properties Distinguish 2-Bromo-5-fluoro-4-methoxybenzoic acid from Non-Fluorinated Analogs

The presence of the fluorine atom in 2-Bromo-5-fluoro-4-methoxybenzoic acid modulates its physicochemical profile compared to a non-fluorinated analog. The target compound has a computed LogP of 2.2 and a topological polar surface area (PSA) of 46.5 Ų [1]. In comparison, the non-fluorinated analog 2-Bromo-5-methoxybenzoic acid has a similar LogP range (2.15-2.35) but differs in other key properties, such as hydrogen bond acceptor/donor counts and molecular weight [2].

Physicochemical properties LogP PSA Drug design ADME

Patent-Documented Utility as a Key Intermediate in RAS Signaling Pathway Modulators

2-Bromo-5-fluoro-4-methoxybenzoic acid is specifically claimed as a valuable intermediate in the synthesis of heterocyclic compounds designed to modulate the RAS signaling pathway, a key target in oncology [1]. In contrast, its regioisomer, 2-Bromo-4-fluoro-5-methoxybenzoic acid, is not cited in this specific patent application, indicating a distinct and non-interchangeable role for the target compound in this advanced research context.

RAS signaling Oncology Synthetic intermediate Heterocyclic chemistry SOS1

Defined Research and Industrial Applications for 2-Bromo-5-fluoro-4-methoxybenzoic acid Based on Verifiable Evidence


Target-Specific URAT1 Inhibitor Research and Structure-Activity Relationship (SAR) Studies

This compound is essential for research programs investigating URAT1 as a therapeutic target for hyperuricemia and gout. Its moderate IC50 of 3,800 nM makes it an ideal candidate for use as a reference compound or a starting point for SAR studies aimed at understanding the impact of specific substitution patterns on transporter inhibition [1]. The 13.6-fold difference in potency compared to its regioisomer provides a clear and valuable data point for refining pharmacophore models.

Synthesis of Next-Generation RAS Pathway Modulators for Oncology Research

As documented in patent CN114621186A, 2-Bromo-5-fluoro-4-methoxybenzoic acid is a required intermediate for the preparation of a specific class of heterocyclic compounds that act as RAS signaling pathway modulators [2]. This application is not a general suggestion; it is a defined, patented synthetic route. Therefore, researchers and process chemists engaged in the synthesis of these specific anti-cancer agents must source this exact compound.

Medicinal Chemistry Campaigns Requiring Fluorinated Benzoic Acid Scaffolds with Defined Physicochemical Properties

In drug discovery, the balance of lipophilicity (LogP) and polarity (PSA) is critical. With a computed LogP of 2.2 and a PSA of 46.5 Ų, 2-Bromo-5-fluoro-4-methoxybenzoic acid offers a defined physicochemical profile that is valuable for building chemical libraries or optimizing lead compounds where both membrane permeability and metabolic stability are desired [3]. Its use ensures consistency and predictability in ADME property tuning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-fluoro-4-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.